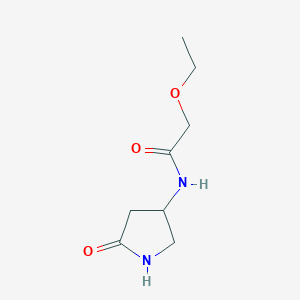
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethoxy group and an acetamide group.
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced with sodium borohydride .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is characterized by a pyrrolidine ring, an ethoxy group, and an acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Novel Synthesis Routes
A key area of research involving 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide focuses on novel synthesis routes for pyrrolidin-2-ones, demonstrating its utility in creating complex molecular structures. Giambastiani et al. (1998) developed a palladium-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's role in facilitating intramolecular C-C bond formation with high diastereoselection (Giambastiani, B. Pacini, M. Porcelloni, & G. Poli, 1998). Similarly, Galeazzi, Mobbili, and Orena (1996) explored oxidative cyclization to synthesize diastereomerically pure pyrrolidin-2-ones, indicating its relevance in producing biologically active amino acids (Galeazzi, G. Mobbili, & M. Orena, 1996).
Pharmaceutical Development
In pharmaceutical research, the compound's derivatives have been studied for their therapeutic potential. Kenda et al. (2004) identified 4-substituted pyrrolidone butanamides, closely related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, as new agents with significant antiepileptic activity, highlighting the structural analog's role in drug discovery for central nervous system disorders (Kenda, A. Matagne, P. Talaga, et al., 2004).
Chemical Synthesis and Biological Activity
Research by Su et al. (1988) on the chemical synthesis and biological activities of 5-deazaaminopterin analogues emphasizes the importance of derivatives in creating compounds with potential anticancer effects, showcasing how modifications of the core structure can lead to significant therapeutic applications (Su, J. T. Huang, T. Chou, et al., 1988). Furthermore, Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory, indicating the broad spectrum of biological activities that derivatives can exhibit (Li Ming-zhu, 2012).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating its inhibitory potential against enzymes like carbonic anhydrase and cholinesterase, demonstrating the compound's utility in designing inhibitors for therapeutic use (Virk, A. Rehman, M. Abbasi, et al., 2018).
Direcciones Futuras
The future directions for “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space efficiently .
Mecanismo De Acción
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-ethoxy-n-(5-oxopyrrolidin-3-yl)acetamide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one (a structural feature of 2-ethoxy-n-(5-oxopyrrolidin-3-yl)acetamide), have been associated with various biological activities .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring are associated with various biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBORNDTOTAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2715057.png)
![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)
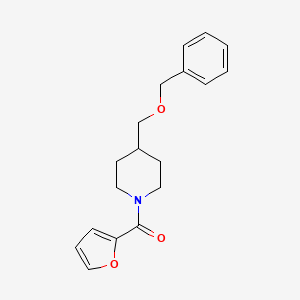
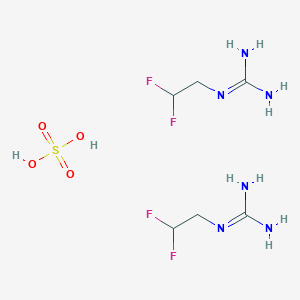
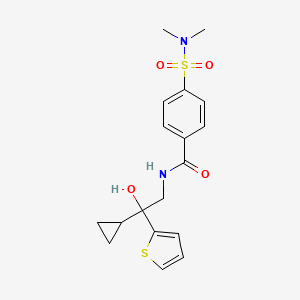

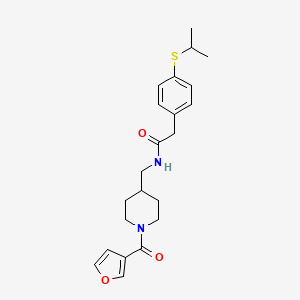
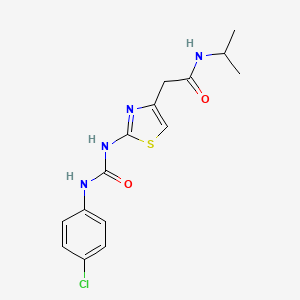
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
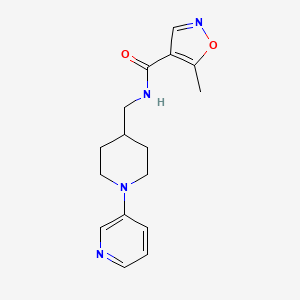
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)